molecular formula C8H7NO2 B14727384 Styrene, alpha-nitro- CAS No. 5468-44-0

Styrene, alpha-nitro-

Cat. No.: B14727384
CAS No.: 5468-44-0
M. Wt: 149.15 g/mol
InChI Key: YMXDOZWKTUBYLU-UHFFFAOYSA-N
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Description

Styrene, alpha-nitro- is an organic compound characterized by the presence of a nitro group attached to the alpha position of the styrene molecule. This compound is known for its significant reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of styrene, alpha-nitro- typically involves the nitration of styrene. One common method is the reaction of styrene with nitric acid in the presence of a catalyst. This process can be carried out under controlled temperature and pressure conditions to ensure the selective formation of the alpha-nitro product. Another approach involves the use of nitromethane in a Henry reaction, followed by dehydration to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of styrene, alpha-nitro- often employs continuous flow reactors to optimize reaction efficiency and yield. The use of heterogeneous catalysts in these reactors can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Styrene, alpha-nitro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Styrene, alpha-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of styrene, alpha-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Styrene, alpha-nitro- is unique due to the presence of both the styrene and nitro functionalities, which confer distinct reactivity and versatility in chemical transformations. This combination allows for the synthesis of a wide range of derivatives with diverse applications in various fields .

Properties

IUPAC Name

1-nitroethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXDOZWKTUBYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203135
Record name Styrene, alpha-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5468-44-0
Record name (1-Nitroethenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5468-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Nitrostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitro-1-phenylethylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Styrene, alpha-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Nitrostyrene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACP2SW5PWR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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